molecular formula C8H14 B13795750 3,4-Dimethyl-1,5-hexadiene CAS No. 4894-63-7

3,4-Dimethyl-1,5-hexadiene

Cat. No.: B13795750
CAS No.: 4894-63-7
M. Wt: 110.20 g/mol
InChI Key: BKVALJGAKNDDJJ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,5-hexadiene (CAS: 4894-63-7) is an aliphatic diene with the molecular formula C₈H₁₄ and a molecular weight of 110.2 g/mol. Key properties include a predicted boiling point of 103.0±10.0 °C and a density of 0.727±0.06 g/cm³ . This compound is notable for its role in organic reactions such as the Cope rearrangement, a [3,3]-sigmatropic process where the transition state adopts a chair conformation, as demonstrated by stereospecific product formation from meso and dl isomers . It is also identified in natural sources like sugarcane bagasse oil and non-PDO extra virgin olive oils (EVOOs), where it serves as a marker compound .

Properties

CAS No.

4894-63-7

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

3,4-dimethylhexa-1,5-diene

InChI

InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3

InChI Key

BKVALJGAKNDDJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C)C=C

Origin of Product

United States

Preparation Methods

Wittig Reaction Using Methylenetriphenylphosphorane

One of the most documented methods for synthesizing this compound involves the Wittig reaction of corresponding aldehydes with methylenetriphenylphosphorane.

  • Process Overview :
    The key step is the preparation of stereochemically pure aldehydes (erythro- and threo-2,3-dimethylpent-4-enal) from precursors such as propionaldehyde and trans-crotyl alcohol derivatives. Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at low temperature (-5°C) yields separable cis- and trans-prop-1-enyl trans-but-2-enyl ethers. Thermal rearrangement of these ethers at 142°C produces the erythro and threo aldehydes, respectively. These aldehydes are then reacted with methylenetriphenylphosphorane in dimethyl sulfoxide to afford meso- and racemic (±) this compound with high isomeric purity (95% and 96.5%, respectively).

  • Advantages :
    This method allows for stereochemical control and yields high-purity diene isomers suitable for further coordination chemistry applications.

  • Reaction Scheme Summary :

Step Reactants/Conditions Product Notes
1 Propionaldehyde + trans-crotyl alcohol + dry HCl (-5°C) cis- and trans-prop-1-enyl trans-but-2-enyl ethers Separable by fractional distillation
2 Thermal rearrangement (142°C) erythro- and threo-2,3-dimethylpent-4-enal cis-ether → erythro; trans-ether → threo
3 Aldehydes + methylenetriphenylphosphorane in DMSO meso- and (±)-3,4-dimethyl-1,5-hexadiene High isomeric purity

Grignard-Type Coupling for 1,5-Hexadiene Derivatives

While direct synthesis of this compound via Grignard reagents is less commonly reported, related processes for 1,5-hexadiene preparation provide insight into potential routes.

  • General Process :
    The process involves contacting magnesium metal with allyl chloride in the presence of dialkyl ethers (e.g., diethyl ether) and aromatic hydrocarbon solvents (e.g., toluene) under inert atmosphere. The reaction proceeds via formation of allylmagnesium intermediates that couple to form 1,5-hexadiene.

  • Reaction Conditions :

    • Temperature: 5°C to 200°C (preferably 30°C to 170°C)
    • Pressure: Ambient to 1.48 MPa (preferably 0 to 0.862 MPa)
    • Solvent ratios: 1–15 moles dialkyl ether per mole allyl chloride; 0.05 to <2 moles aromatic hydrocarbon solvent per mole dialkyl ether
    • Inert atmosphere: Nitrogen or argon
  • Relevance to this compound :
    By analogy, substituted allyl halides (bearing methyl substituents) could be used to prepare substituted hexadienes via similar Grignard coupling, although specific literature on 3,4-dimethyl derivatives is limited in this context.

Organometallic Coupling and Dimerization Approaches

Bisallenes and related conjugated dienes have been synthesized by coupling propargyl halides or derivatives using organozinc or organocopper intermediates.

  • Mechanism :
    Propargyl bromide is converted to its Grignard reagent (allenyl magnesium bromide), which in the presence of copper(I) chloride forms organocopper intermediates. These intermediates couple with additional propargyl bromide to yield hexatetraene isomers and related dienes.

  • Application to Alkylated Derivatives :
    Attempts to apply this method to isoprene or 1,3-pentadiene yield monomethylated hexatetraenes, but the yields are often poor with side products such as fulvenes. This suggests challenges in direct dimerization of methyl-substituted precursors to obtain this compound analogs.

  • Advantages and Limitations :
    While this method is versatile for bisallenes and conjugated dienes, it is less practical for selectively preparing this compound due to side reactions and complex product mixtures.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield/Purity Advantages Limitations
Wittig Reaction (Methylenetriphenylphosphorane) Erythro-/threo-2,3-dimethylpent-4-enal + methylenetriphenylphosphorane DMSO solvent, room temp ~95–96.5% isomeric purity High stereochemical control, pure product Requires multi-step aldehyde preparation
Grignard Coupling (Allyl chloride + Mg) Magnesium, allyl chloride, diethyl ether, toluene 5–200°C, inert atmosphere High yield for 1,5-hexadiene Continuous process possible, scalable Specific data for 3,4-dimethyl derivatives limited
Organometallic Dimerization (Propargyl bromide + CuCl) Propargyl bromide, CuCl, Grignard reagents Ambient to elevated temp Moderate yields with side products Versatile for bisallenes Poor yields for methylated derivatives, side products

Research Discoveries and Perspectives

  • The Wittig reaction route remains the most reliable and stereoselective method for synthesizing this compound, enabling isolation of meso and racemic isomers suitable for further study and complexation with transition metals.

  • Grignard-type coupling methods for 1,5-hexadiene provide a foundation for potential synthesis of substituted hexadienes; however, specific adaptations for 3,4-dimethyl substitution require further exploration.

  • Organometallic coupling strategies, while effective for bisallenes, face challenges in selectivity and yield when applied to methyl-substituted dienes, indicating the need for refined catalytic or synthetic protocols.

  • Complexation of this compound with rhodium(I) acetylacetonate complexes has been studied, revealing insights into stereochemistry and thermal stability, underscoring the synthetic importance of obtaining pure diene isomers.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-1,5-hexadiene undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding saturated hydrocarbon.

    Substitution: It can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Halogens (e.g., Br2), acids (e.g., HCl)

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

Applications in Organic Synthesis

1. Diels-Alder Reactions

3,4-Dimethyl-1,5-hexadiene can participate in Diels-Alder reactions, serving as a diene component to form cyclohexene derivatives. This reaction is critical for synthesizing complex cyclic compounds used in pharmaceuticals and agrochemicals.

2. Cope Rearrangement

The compound is also involved in Cope rearrangements, where it can rearrange to form different isomers. Studies indicate that the rearrangement occurs via a biradicaloid intermediate, allowing for the synthesis of various functionalized products . This reaction's understanding aids in designing synthetic pathways for complex organic molecules.

3. Hydrohalogenation

When reacting with hydrogen bromide (HBr), this compound can yield significant thermodynamic products. The major product formation depends on the reaction conditions, such as temperature and time . This property is useful in producing halogenated compounds for further chemical transformations.

Applications in Material Science

1. Polymer Synthesis

The compound can be utilized as a monomer in polymerization processes. Its diene functionality allows for cross-linking and the formation of rubber-like materials. These materials find applications in automotive tires and various elastomers.

2. Additives in Plastics

This compound can serve as an additive to enhance the properties of plastics. Its incorporation into polymer blends can improve thermal stability and mechanical strength .

Case Study 1: Diels-Alder Reaction Utilization

In a study published by MDPI, researchers demonstrated the effectiveness of using this compound in Diels-Alder reactions to synthesize complex cyclic structures. The results indicated high yields and selectivity for specific products under optimized conditions .

Case Study 2: Cope Rearrangement Insights

Another significant study focused on the Cope rearrangement of 1,5-hexadiene derivatives, including this compound. The research provided insights into the mechanism of rearrangement and its implications for synthetic organic chemistry .

Mechanism of Action

The mechanism by which 3,4-Dimethyl-1,5-hexadiene exerts its effects depends on the specific reaction it undergoes. For example, in pericyclic reactions like the Cope rearrangement, the compound undergoes a [3,3]-sigmatropic shift, where the sigma bonds are rearranged through a concerted mechanism. This involves the formation of a cyclic transition state and the migration of substituents within the molecule.

Comparison with Similar Compounds

Structural Isomers and Derivatives

The following table summarizes key data for 3,4-dimethyl-1,5-hexadiene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Properties/Applications
This compound C₈H₁₄ 110.2 103.0±10.0 0.727±0.06 Cope rearrangement (chair TS), marker in EVOOs
3,3-Dimethyl-1,5-hexadiene C₈H₁₄ 110.2 Not reported Not reported Structural isomer; reactivity differences due to methyl position
1,5-Hexadiene (parent compound) C₆H₁₀ 82.14 Not reported Not reported Simpler diene; base structure for derivatives
3-Methyl-1,5-hexadiene C₇H₁₂ 96.0 Not reported Not reported Intermediate in organic synthesis; lower MW than dimethyl analogs
2,5-Dimethyl-1,5-hexadiene C₈H₁₄ 110.2 Not reported Not reported Cross-linking agent in polymers
3,3,4,4-Tetrafluoro-1,5-hexadiene C₆H₆F₄ 178.1 Not reported Not reported Fluorinated analog; increased polarity and reactivity

Biological Activity

3,4-Dimethyl-1,5-hexadiene (C8H14) is an organic compound with notable biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C8H14
  • Molecular Weight : 110.20 g/mol
  • CAS Number : 4894-63-7
  • Structure : The compound features two double bonds in its structure, which contribute to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that are primarily attributed to its unsaturated structure. These activities include:

  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which are crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that derivatives of isoprene, which is structurally related to this compound, play significant roles in signaling pathways associated with anti-inflammatory responses .
  • Vasorelaxation : Nitro-fatty acids formed from reactions involving isoprene derivatives have been linked to vasorelaxation mechanisms, suggesting potential cardiovascular benefits .

The biological activity of this compound can be understood through various mechanisms:

  • Nitrosative Stress Response : The interaction between nitric oxide (NO) and unsaturated fatty acids leads to the formation of nitro-fatty acids. These compounds can modulate cellular signaling pathways related to inflammation and vascular function .
  • Cell Signaling Modulation : The compound's ability to participate in radical chemistry allows it to influence gene expression related to stress responses in both plants and mammals .

Case Studies

  • Vasorelaxation Study :
    • A study demonstrated that nitro-fatty acids derived from isoprene exhibit vasorelaxation effects in isolated vascular tissues. This suggests therapeutic potential for cardiovascular diseases .
  • Antioxidant Activity Assessment :
    • In vitro assays indicated that this compound displays significant antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models.

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryModulates NO signaling pathways
VasorelaxationInduces relaxation of vascular smooth muscle

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